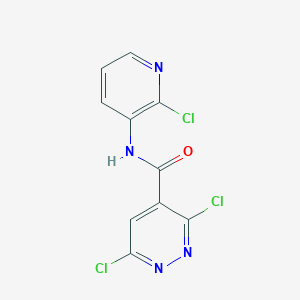
3,6-Dichloro-N-(2-chloro-3-pyridinyl)pyridazine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-N-(2-chloro-3-pyridinyl)pyridazine-4-carboxamide is a chemical compound with the molecular formula C10H5Cl3N4O It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-(2-chloro-3-pyridinyl)pyridazine-4-carboxamide typically involves the chlorination of pyridazine derivatives. One common method is the reaction of 3,6-dichloropyridazine with 2-chloro-3-pyridinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using advanced equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-N-(2-chloro-3-pyridinyl)pyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
Applications De Recherche Scientifique
3,6-Dichloro-N-(2-chloro-3-pyridinyl)pyridazine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-N-(2-chloro-3-pyridinyl)pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloropyridazine: A closely related compound with similar chemical properties.
2-Chloro-3-pyridinecarboxamide: Another related compound used in the synthesis of 3,6-Dichloro-N-(2-chloro-3-pyridinyl)pyridazine-4-carboxamide.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyridazine and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H5Cl3N4O |
|---|---|
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
3,6-dichloro-N-(2-chloropyridin-3-yl)pyridazine-4-carboxamide |
InChI |
InChI=1S/C10H5Cl3N4O/c11-7-4-5(8(12)17-16-7)10(18)15-6-2-1-3-14-9(6)13/h1-4H,(H,15,18) |
Clé InChI |
KHOUBIFOKOGWHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Cl)NC(=O)C2=CC(=NN=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


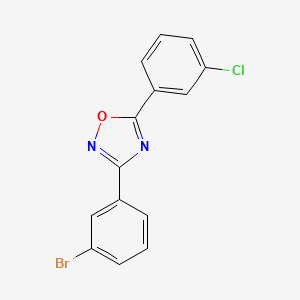
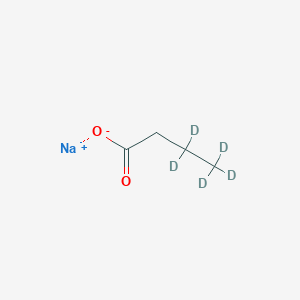

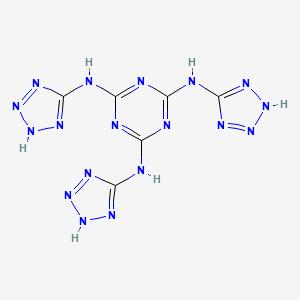
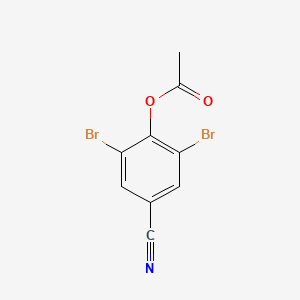
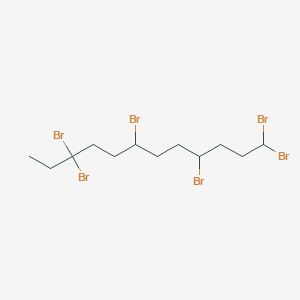
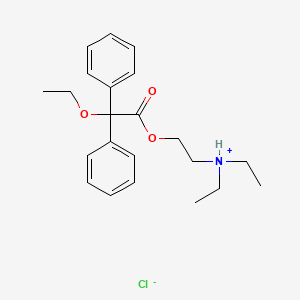
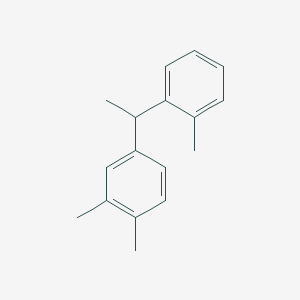
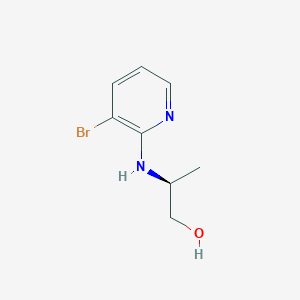
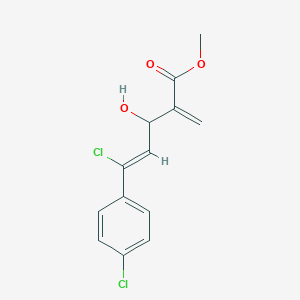
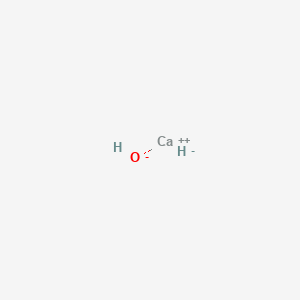

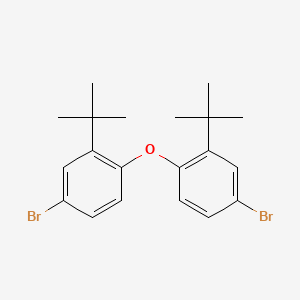
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)
